molecular formula C6H14N4S B12581368 N-Carbamothioyl-N,N'-diethylmethanehydrazonamide CAS No. 577746-68-0

N-Carbamothioyl-N,N'-diethylmethanehydrazonamide

Cat. No.: B12581368
CAS No.: 577746-68-0
M. Wt: 174.27 g/mol
InChI Key: OXLUOLPLWBVWGK-UHFFFAOYSA-N
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Description

N-Carbamothioyl-N,N’-diethylmethanehydrazonamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the broader class of carbamothioyl derivatives, which are known for their diverse applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamothioyl-N,N’-diethylmethanehydrazonamide typically involves the reaction of diethylamine with carbon disulfide, followed by the addition of hydrazine hydrate. The reaction conditions often require a controlled temperature environment to ensure the proper formation of the desired product. The general reaction scheme can be represented as follows:

  • Reaction of Diethylamine with Carbon Disulfide: [ \text{C}_2\text{H}_5\text{NH}_2 + \text{CS}_2 \rightarrow \text{C}_2\text{H}_5\text{NHCS}_2\text{C}_2\text{H}_5 ]

  • Addition of Hydrazine Hydrate: [ \text{C}_2\text{H}_5\text{NHCS}_2\text{C}_2\text{H}_5 + \text{N}_2\text{H}_4 \rightarrow \text{N-Carbamothioyl-N,N’-diethylmethanehydrazonamide} ]

Industrial Production Methods

Industrial production of N-Carbamothioyl-N,N’-diethylmethanehydrazonamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Carbamothioyl-N,N’-diethylmethanehydrazonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Carbamothioyl-N,N’-diethylmethanehydrazonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Carbamothioyl-N,N’-diethylmethanehydrazonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrases, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can disrupt various physiological processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(Bis(dimethylamino)methylene)carbamothioyl)benzamide
  • N-(Bis(2-hydroxyethyl)carbamothioyl)acrylamide
  • N-((4-Sulfamoylphenyl)carbamothioyl)amides

Uniqueness

N-Carbamothioyl-N,N’-diethylmethanehydrazonamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets

Properties

CAS No.

577746-68-0

Molecular Formula

C6H14N4S

Molecular Weight

174.27 g/mol

IUPAC Name

1-ethyl-1-[(ethylhydrazinylidene)methyl]thiourea

InChI

InChI=1S/C6H14N4S/c1-3-8-9-5-10(4-2)6(7)11/h5,8H,3-4H2,1-2H3,(H2,7,11)

InChI Key

OXLUOLPLWBVWGK-UHFFFAOYSA-N

Canonical SMILES

CCNN=CN(CC)C(=S)N

Origin of Product

United States

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